Loratadine Epoxide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Loratadine is used to treat allergy symptoms, including runny or stuffy nose, sneezing, watery eyes, and itching of the eyes, nose, or throat . It is also available in drug combinations such as loratadine/pseudoephedrine, in which it is combined with pseudoephedrine, a nasal decongestant .

Synthesis Analysis

The synthesis process of loratadine intermediate includes adding P2O5 into polyphosphoric acid ester through stirring at 175-240 deg.c to obtain a homogeneous system . Then, 3-[2-(3-chlorophenyl) ethyl]-2-pyridyl formonitrile is added into the system and reacted at 175-240 deg.c for 5-14 hr to obtain the loratadine intermediate .Molecular Structure Analysis

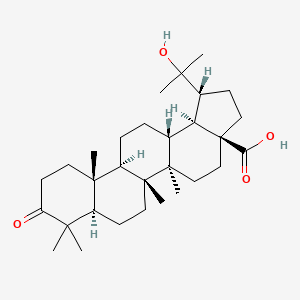

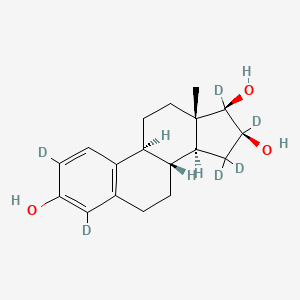

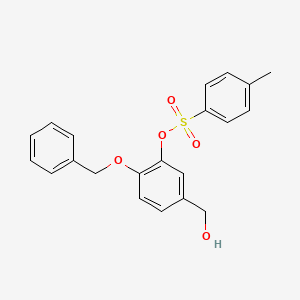

The molecular formula of Loratadine Epoxide is C22H23ClN2O3 . The molecular weight is 398.9 g/mol . The structure includes 1 three-membered ring, 3 six-membered rings, 1 seven-membered ring, and 2 eleven-membered rings .Chemical Reactions Analysis

The degradation of Loratadine was estimated under different oxidation methods (NaClO, UV, and UV-NaClO) . The results showed that UV-NaClO had the highest degree of degradation on the drugs under most conditions .Physical And Chemical Properties Analysis

Loratadine Epoxide has a molecular weight of 398.9 g/mol . It has 0 hydrogen bond donor count, 4 hydrogen bond acceptor count, and 2 rotatable bond count . The exact mass is 398.1397203 g/mol .Scientific Research Applications

Inhibition of Eosinophil Activation : Loratadine significantly attenuates eosinophil chemotaxis and superoxide anion generation, suggesting a direct inhibitory effect on eosinophil activation in allergic disorders (Eda et al., 1993).

Histamine Release Modulation : Loratadine has shown a dose-dependent inhibitory effect on both IgE-mediated and IgE-independent histamine release from human basophils (Miadonna et al., 1994).

Pregnancy Safety : Studies indicate that loratadine does not represent a major teratogenic risk when used during pregnancy, suggesting its safety for pregnant women with allergies (Diav-Citrin et al., 2003).

Antiallergic Properties : Loratadine protects against clinical and cellular early phase and late phase reaction events consequent to conjunctival provocation tests in allergic patients (Ciprandi et al., 1993).

Ocular Dryness in Allergic Conjunctivitis : Loratadine's use has been associated with clinical signs of ocular dryness in patients with seasonal allergic conjunctivitis (Ousler et al., 2007).

Anti-Inflammatory Activity : Loratadine exhibits anti-inflammatory activity by inhibiting the release of preformed and de novo synthesized mediators from human Fc epsilon RI+ cells (Genovese et al., 1997).

Suppression of NF-kB Pathway : Loratadine inhibits the inflammatory response through the NF-kB pathway by binding with the Syk and Src proteins, suggesting its potential as an anti-inflammatory drug (Hunto et al., 2020).

In Vivo Efficacy : Loratadine is effective in reducing pruritus in patients with atopic dermatitis, indicating its therapeutic efficacy in allergic skin conditions (Langeland et al., 1994).

Binding Reaction with Acute Phase Proteins : The binding interaction between loratadine and human serum alpha 1-acid glycoprotein has been studied, suggesting its significance in diseases where the plasma concentration of AG increases (Almutairi et al., 2021).

Mechanism of Action

Target of Action

Loratadine Epoxide primarily targets the H1 histamine receptors . These receptors play a crucial role in allergic reactions, and by targeting them, Loratadine Epoxide can effectively manage symptoms of allergic rhinitis .

Mode of Action

Loratadine Epoxide acts as a selective inverse agonist for peripheral histamine H1-receptors . When allergies occur, histamine is released and binds to these receptors, causing allergy symptoms. Loratadine Epoxide intervenes by blocking this binding, effectively halting the allergic reaction .

Biochemical Pathways

Loratadine Epoxide affects the AP-1 signaling pathway . It suppresses AP-1-mediated gene expression and promoter activity, which can lead to anti-inflammatory effects . Additionally, Loratadine Epoxide has been found to inhibit the production of macrophage inflammatory protein (MIP) 1α, a key player in immune responses .

Pharmacokinetics

Loratadine Epoxide is extensively metabolized to desloratadine by decarboethoxylation and subsequent oxidation and conjugation with glucuronic acid . The body’s exposure to active metabolites is much higher with Loratadine Epoxide than with the prodrug .

Result of Action

The molecular and cellular effects of Loratadine Epoxide’s action include the reduction of pigmentation and hemolysis of bacteria without affecting their growth . It also inhibits biofilm formation under certain conditions . At the cellular level, Loratadine Epoxide can reduce the expression of pro-inflammatory genes, including MMP1, MMP3, and MMP9 .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Loratadine Epoxide. For instance, the degradation of Loratadine Epoxide was estimated under different oxidation methods (NaClO, UV, and UV-NaClO), and UV-NaClO had the highest degree of degradation on the drug under most conditions . This suggests that environmental factors such as light and oxidizing agents can affect the stability and action of Loratadine Epoxide.

Safety and Hazards

Future Directions

properties

InChI |

InChI=1S/C22H23ClN2O3/c1-2-27-20(26)25-12-9-21(10-13-25)22(28-21)18-8-7-17(23)14-16(18)6-5-15-4-3-11-24-19(15)22/h3-4,7-8,11,14H,2,5-6,9-10,12-13H2,1H3 |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHZBXSSTBLMSKB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1CCC2(CC1)C3(O2)C4=C(CCC5=C3N=CC=C5)C=C(C=C4)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23ClN2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60675995 |

Source

|

| Record name | Ethyl 8-chloro-5,6-dihydro-1''H-dispiro[benzo[5,6]cyclohepta[1,2-b]pyridine-11,2'-oxirane-3',4''-piperidine]-1''-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60675995 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

398.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1189694-51-6 |

Source

|

| Record name | Ethyl 8-chloro-5,6-dihydro-1''H-dispiro[benzo[5,6]cyclohepta[1,2-b]pyridine-11,2'-oxirane-3',4''-piperidine]-1''-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60675995 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Benzaldehyde, 3-[[(4-methylphenyl)sulfonyl]oxy]-4-(phenylmethoxy)-](/img/structure/B563812.png)